molecular formula C6H14O2S B1616975 1-Propoxysulfanyloxypropane CAS No. 3359-70-4

1-Propoxysulfanyloxypropane

Cat. No. B1616975
CAS RN: 3359-70-4
M. Wt: 150.24 g/mol
InChI Key: UCZBMKTXCFBYEX-UHFFFAOYSA-N
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Description

1-Propoxysulfanyloxypropane, also known as PPSOP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PPSOP is a colorless liquid with a molecular formula of C6H14O3S and a molecular weight of 178.24 g/mol. In

Mechanism Of Action

1-Propoxysulfanyloxypropane is a sulfonate ester that can undergo hydrolysis in the presence of water to form the corresponding alcohol and sulfonic acid. The hydrolysis reaction is catalyzed by acid or base. The mechanism of action of 1-Propoxysulfanyloxypropane in various reactions is based on the formation of the sulfonate ester intermediate, which can act as a leaving group or a nucleophile depending on the reaction conditions.

Biochemical And Physiological Effects

1-Propoxysulfanyloxypropane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. 1-Propoxysulfanyloxypropane has also been shown to be biodegradable and environmentally friendly.

Advantages And Limitations For Lab Experiments

1-Propoxysulfanyloxypropane has several advantages for lab experiments such as its ease of synthesis, high purity, and stability. 1-Propoxysulfanyloxypropane can be stored for a long time without decomposition or degradation. However, 1-Propoxysulfanyloxypropane has some limitations such as its low solubility in water and some organic solvents. 1-Propoxysulfanyloxypropane can also undergo hydrolysis in the presence of water, which can affect its reactivity and stability.

Future Directions

There are several future directions for the research on 1-Propoxysulfanyloxypropane. One direction is to explore the potential applications of 1-Propoxysulfanyloxypropane in the synthesis of new organic compounds with biological activity. Another direction is to investigate the mechanism of action of 1-Propoxysulfanyloxypropane in various reactions and to develop new synthetic methods based on 1-Propoxysulfanyloxypropane. Furthermore, the environmental impact of 1-Propoxysulfanyloxypropane should be evaluated to determine its suitability for large-scale industrial applications.

Scientific Research Applications

1-Propoxysulfanyloxypropane has been studied extensively for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. 1-Propoxysulfanyloxypropane has been shown to be an effective reagent for the synthesis of various organic compounds such as alcohols, ethers, and esters. 1-Propoxysulfanyloxypropane has also been used as a building block for the synthesis of biologically active compounds such as anticancer agents and antifungal agents.

properties

IUPAC Name

1-propoxysulfanyloxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZBMKTXCFBYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOSOCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955225
Record name 1-[(Propoxysulfanyl)oxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propoxysulfanyloxypropane

CAS RN

3359-70-4
Record name NSC244326
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Propoxysulfanyl)oxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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